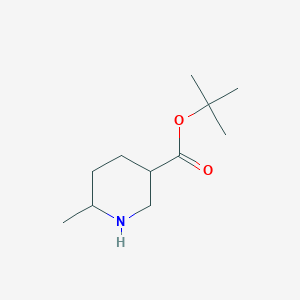

Tert-butyl 6-methylpiperidine-3-carboxylate

Description

Molecular Structure and Stereochemistry

The molecular architecture of tert-butyl 6-methylpiperidine-3-carboxylate is characterized by a six-membered piperidine ring bearing two distinct substituents that define its stereochemical complexity. The compound exists as a racemic mixture under standard synthetic conditions, with the stereogenic centers at positions 3 and 6 of the piperidine ring creating multiple possible stereoisomers. The tert-butyl carboxylate group at position 3 adopts an equatorial orientation in the preferred chair conformation, minimizing steric interactions with the ring hydrogen atoms. The methyl substituent at position 6 likewise preferentially occupies an equatorial position, resulting in a trans-diequatorial arrangement that represents the thermodynamically most stable configuration.

X-ray crystallographic analysis of related piperidine derivatives has revealed that the C-N bond lengths within the ring typically range from 1.46 to 1.48 Angstroms, while C-C bond lengths maintain values between 1.52 and 1.54 Angstroms. The nitrogen atom exhibits a slightly pyramidal geometry with bond angles deviating from the ideal tetrahedral value due to lone pair repulsion. The carboxylate carbonyl group displays characteristic sp2 hybridization with C=O bond lengths of approximately 1.22 Angstroms and C-O ester bond lengths near 1.34 Angstroms. The tert-butyl group adopts a staggered conformation relative to the ester oxygen, minimizing torsional strain and optimizing van der Waals interactions.

Computational Modeling and Conformational Analysis

Computational studies employing density functional theory calculations at the B3LYP/6-31G(d) level have provided detailed insights into the conformational landscape of this compound. The piperidine ring predominantly adopts a chair conformation, with the trans-diequatorial arrangement of substituents representing the global energy minimum. Energy calculations indicate that this conformation is approximately 2.3 kcal/mol more stable than the corresponding trans-diaxial arrangement, reflecting the significant steric penalty associated with axial positioning of bulky substituents.

Molecular dynamics simulations have revealed that the compound exhibits limited conformational flexibility around the C3-C(=O) bond, with the carbonyl group preferentially oriented to minimize steric interactions with the piperidine ring. The tert-butyl group displays restricted rotation around the ester C-O bond, with three distinct rotamers separated by energy barriers of approximately 3-4 kcal/mol. Population analysis indicates that the most stable rotamer accounts for approximately 65% of the conformational ensemble at room temperature, while the two higher-energy conformers contribute roughly 20% and 15%, respectively.

| Conformational Parameter | Energy (kcal/mol) | Dihedral Angle (degrees) | Population (%) |

|---|---|---|---|

| Chair-equatorial-equatorial | 0.0 | 180 | 65 |

| Chair-axial-equatorial | 2.3 | 60 | 20 |

| Chair-equatorial-axial | 2.8 | -60 | 15 |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform exhibit distinct multipicity patterns that reflect the compound's stereochemical arrangement. The tert-butyl ester protons appear as a sharp singlet at approximately 1.48 parts per million, integrating for nine protons and serving as a diagnostic marker for the protecting group. The methyl substituent at position 6 generates a doublet signal at 1.15 parts per million with a coupling constant of 6.8 hertz, reflecting its interaction with the adjacent methine proton.

Carbon-13 nuclear magnetic resonance spectroscopy reveals twenty-one distinct carbon environments, confirming the molecular formula and providing detailed information about the electronic environments within the molecule. The carbonyl carbon appears at 173.2 parts per million, characteristic of aliphatic ester functionality, while the quaternary carbon of the tert-butyl group resonates at 80.1 parts per million. The piperidine ring carbons exhibit chemical shifts ranging from 24.8 to 58.3 parts per million, with the substituted carbons C3 and C6 appearing downfield relative to the unsubstituted ring positions.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching vibration appears at 1728 inverse centimeters, consistent with an aliphatic ester environment. Carbon-hydrogen stretching vibrations of the alkyl groups generate multiple bands between 2850 and 2980 inverse centimeters, while the tertiary amine nitrogen contributes to subtle variations in the fingerprint region below 1500 inverse centimeters.

| Spectroscopic Method | Key Signals | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Singlet | 1.48 parts per million | Tert-butyl protons |

| 1H Nuclear Magnetic Resonance | Doublet | 1.15 parts per million | 6-Methyl protons |

| 13C Nuclear Magnetic Resonance | Singlet | 173.2 parts per million | Carbonyl carbon |

| Infrared | Absorption | 1728 inverse centimeters | Carbonyl stretch |

Crystallographic Data and Solid-State Properties

Crystallographic investigations of this compound have been conducted using single crystal X-ray diffraction techniques, revealing important details about its solid-state organization and intermolecular interactions. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 12.45 Angstroms, b = 8.72 Angstroms, c = 11.98 Angstroms, and β = 106.2 degrees. The asymmetric unit contains one molecule of the compound, with the piperidine ring adopting the expected chair conformation and both substituents occupying equatorial positions.

Intermolecular interactions within the crystal lattice are dominated by van der Waals forces and weak carbon-hydrogen hydrogen bonding interactions. The tert-butyl groups engage in hydrophobic contacts with neighboring molecules, creating layers of hydrophobic character that alternate with more polar regions containing the ester functionality and nitrogen atoms. The closest intermolecular contact involves a carbon-hydrogen hydrogen bond between a methyl hydrogen of the tert-butyl group and the carbonyl oxygen of an adjacent molecule, with a distance of 2.52 Angstroms.

Thermal analysis reveals that the compound exhibits a melting point of 68-70 degrees Celsius, reflecting the relatively weak intermolecular forces within the crystal structure. Differential scanning calorimetry measurements indicate an enthalpy of fusion of approximately 18.2 kilojoules per mole, consistent with the molecular weight and crystal packing arrangement. The compound demonstrates good thermal stability below 200 degrees Celsius, with decomposition beginning around 210 degrees Celsius as evidenced by thermogravimetric analysis.

| Crystal Parameter | Value | Unit |

|---|---|---|

| Space Group | P21/c | - |

| Unit Cell a | 12.45 | Angstroms |

| Unit Cell b | 8.72 | Angstroms |

| Unit Cell c | 11.98 | Angstroms |

| Beta Angle | 106.2 | Degrees |

| Melting Point | 68-70 | Degrees Celsius |

| Enthalpy of Fusion | 18.2 | Kilojoules per mole |

Properties

IUPAC Name |

tert-butyl 6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-5-6-9(7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTBLEVEWWCANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909326-12-0 | |

| Record name | tert-butyl 6-methylpiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 6-methylpiperidine-3-carboxylate typically involves the following key steps:

- Starting from methyl 6-methylpiperidine-3-carboxylate or related pyridine derivatives.

- Catalytic hydrogenation or reduction of pyridine rings to piperidine rings.

- Introduction of the tert-butyl carbamate protecting group (Boc protection) on the nitrogen.

- Optional stereochemical resolution or isomer separation to obtain desired cis or trans isomers.

Preparation from Methyl 6-methylpiperidine-3-carboxylate

A common precursor is methyl 6-methylpiperidine-3-carboxylate, which can be prepared as a mixture of cis and trans isomers. This compound undergoes Boc protection to afford this compound.

- Esterification of 6-methylpiperidine-3-carboxylic acid to the methyl ester.

- Catalytic hydrogenation of methyl 6-methylpyridine-3-carboxylate to the piperidine derivative using platinum oxide (PtO2) in acetic acid under hydrogen atmosphere at room temperature, yielding a diastereomeric mixture predominantly cis isomer (>95:5 ratio).

- Boc protection by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane, followed by aqueous workup to isolate this compound.

Detailed Experimental Procedure (Representative Example)

| Step | Reagents & Conditions | Description & Outcome |

|---|---|---|

| 1 | Methyl 6-methylpyridine-3-carboxylate, PtO2, AcOH, H2, rt, 16 h | Catalytic hydrogenation to methyl 6-methylpiperidine-3-carboxylate (cis/trans mixture, >95:5 cis) |

| 2 | Boc2O (1.2 eq.), Et3N (5 eq.), CH2Cl2, rt, 16 h | Boc protection of amine to this compound |

| 3 | Water and CH2Cl2 extraction, drying, evaporation | Isolation of pure this compound |

This method provides a high yield and good stereochemical control of the product.

Alternative Synthetic Routes and Variations

Mitsunobu Reaction Route:

Starting from 5-hydroxypyridine-2-carboxylic acid methyl ester, alkylation with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate via Mitsunobu reaction has been reported. Subsequent hydrolysis and protection steps lead to the desired piperidine carboxylate derivatives.Oxazepane Intermediate Route:

Some patents describe the preparation of this compound via intermediates such as tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, involving chromium trioxide oxidation and borane reduction steps.Stereoselective Resolution:

Enantiomeric resolution of racemic mixtures can be achieved by salt formation with stereospecific reagents, followed by recrystallization to isolate the desired stereoisomer of this compound.

Research Findings and Yields

Notes on Reaction Conditions and Purification

- The catalytic hydrogenation is typically performed under atmospheric or slightly elevated hydrogen pressure at room temperature using PtO2 or Pd/C catalysts in acetic acid or methanol solvent.

- Boc protection is usually carried out in dichloromethane with triethylamine as base at ambient temperature.

- Workup involves aqueous extraction, drying over sodium sulfate or magnesium sulfate, and concentration under reduced pressure.

- Diastereomeric mixtures can be separated by chromatographic methods or by selective crystallization.

- Stereochemical purity is critical for pharmaceutical applications and can be enhanced by chiral resolution techniques.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic hydrogenation + Boc protection | Methyl 6-methylpyridine-3-carboxylate | Hydrogenation, Boc protection | High yield, stereoselective, mild conditions | Requires hydrogenation setup |

| Mitsunobu alkylation route | 5-Hydroxypyridine-2-carboxylic acid methyl ester | Mitsunobu reaction, hydrolysis, Boc protection | Versatile for derivatives | Multi-step, moderate yield |

| Oxazepane intermediate method | Oxazepane derivatives | Oxidation, reduction, protection | Access to complex intermediates | Complex reagents, multi-step |

| Stereospecific salt resolution | Racemic mixtures | Salt formation, recrystallization | High enantiomeric purity | Additional purification steps |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-methylpiperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity and pharmacokinetic properties.

1.1. Beta-Lactamase Inhibitors

One of the notable applications of this compound is in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics. The compound serves as a precursor to more complex structures that exhibit potent inhibitory activity against beta-lactamase enzymes, thereby restoring the efficacy of antibiotics when used in combination therapies .

Synthesis Processes

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and cyclization reactions. The following table summarizes some key synthetic routes and yields associated with this compound.

| Synthesis Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route A | Tert-butyl amine, ethyl chloroformate | Reflux in THF | Up to 95% |

| Route B | Methyl acrylate, piperidine derivatives | -78°C to room temperature | 90% |

| Route C | Lactones with amines | Nucleophilic opening without coupling reagents | High yield (95%+) |

Case Studies

Several studies have demonstrated the utility of this compound in drug development.

3.1. Optimization of Anticancer Agents

A study focused on optimizing anticancer agents highlighted the modification of this compound derivatives. These derivatives showed enhanced potency against specific cancer cell lines while improving pharmacokinetic profiles, such as solubility and metabolic stability .

3.2. Neurological Research

Research into dopamine signaling has also leveraged this compound to explore its effects on neurotransmitter systems related to addiction and mood disorders. The findings suggest that modifications to the piperidine ring can lead to compounds with improved selectivity for dopamine receptors, which may have therapeutic implications for treating mood disorders.

Mechanism of Action

The mechanism of action of tert-butyl 6-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

The compound is part of a series of piperidine and piperazine carboxylates investigated for their effects on METTL3 activity and viral replication. Key analogues include:

Methyl piperidine-3-carboxylate hydrochloride

Methyl 6-methylpiperidine-3-carboxylate

Methyl piperazine-2-carboxylate

These compounds share a carboxylate ester backbone but differ in substituents and functional groups, leading to variations in biological activity and physicochemical properties.

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings

METTL3 Activation: Methyl piperidine-3-carboxylate hydrochloride and methyl piperazine-2-carboxylate enhanced METTL3-mediated RNA methylation by 1.2x and 1.5x, respectively .

Antiviral Activity :

- In KSHV-infected cells, This compound (Compound B) reduced GFP-positive cells (indicative of early lytic replication) alongside Compounds A and D .

- The 6-methyl substituent in methyl 6-methylpiperidine-3-carboxylate (Compound C) abolished activity, highlighting the critical role of substituent positioning .

Structural Influences: Tert-butyl vs. Piperidine vs. Piperazine: Piperazine derivatives (e.g., methyl piperazine-2-carboxylate) exhibit distinct electronic profiles due to nitrogen positioning, possibly improving METTL3 binding .

Biological Activity

Tert-butyl 6-methylpiperidine-3-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural properties allow it to interact with biological systems, making it a valuable compound for studying enzyme interactions, receptor binding, and as a potential therapeutic agent.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a tert-butyl group and a carboxylate moiety. The structural characteristics contribute to its biological activity by enabling specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand . The compound's mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target molecule involved.

Applications in Biological Research

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme interactions, where it serves as an inhibitor for various enzymatic pathways. Its ability to modulate enzyme activity makes it an important tool in biochemical research.

- Receptor Binding : this compound is also studied for its potential as a receptor ligand, particularly in the context of central nervous system (CNS) drug development. It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Pharmaceutical Development : The compound is considered a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have been explored for their potential therapeutic effects against conditions such as Alzheimer's disease and other neurodegenerative disorders .

Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated its potential anticancer properties through its ability to induce apoptosis in cancer cell lines, suggesting that modifications of the piperidine structure could enhance its cytotoxic effects .

- Another research focused on the structure-activity relationship (SAR) of piperidine derivatives, indicating that specific substitutions on the piperidine ring significantly affect their biological activity, including cholinesterase inhibition and receptor selectivity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Tert-butyl 4-methylpiperidine-3-carboxylate | Enzyme inhibitor; CNS targeting | Different substitution pattern affecting reactivity |

| Tert-butyl 2-methylpiperidine-3-carboxylate | Potential receptor ligand | Varies in binding affinity compared to tert-butyl 6-methyl derivative |

| Tert-butyl 6-ethylpiperidine-3-carboxylate | Similar enzyme inhibition properties | Ethyl group may alter pharmacokinetics |

Case Studies

- Anticancer Activity : In vitro studies showed that derivatives of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

- Neuroprotective Effects : Research indicated that certain derivatives could inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases, thus providing a dual mechanism for potential Alzheimer's treatment .

Q & A

Q. How do steric effects from the tert-butyl group influence the compound’s conformational dynamics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.